molecular formula C33H45NO10 B608023 Hypaconitine CAS No. 6900-87-4

Hypaconitine

Cat. No. B608023
CAS RN: 6900-87-4
M. Wt: 615.7 g/mol
InChI Key: FIDOCHXHMJHKRW-XABIWAOFSA-N
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Description

Hypaconitine is an active diterpene alkaloid derived from Aconitum species . It’s known to inhibit TGF-β1-induced epithelial–mesenchymal transition . It’s also found to be one of the main aconitum alkaloids in Aconitum carmichaelii, which is considered effective on cardiovascular disease .


Molecular Structure Analysis

This compound has a molecular formula of C33H45NO10 . Its average mass is 615.711 Da and its monoisotopic mass is 615.304321 Da .


Chemical Reactions Analysis

There are sensitive methods for measuring this compound and other Aconitum alkaloids in human body fluids and Aconitum tubers . These methods are important for detecting and quantifying Aconitum alkaloids due to their high toxicity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 615.71 . It’s stored at -20°C as a powder .

Scientific Research Applications

  • Cardiac Effects : Hypaconitine is known for its cardiotoxicity, including QT prolongation, by inhibiting KCNH2 potassium channels. This effect was demonstrated in a study involving conscious dogs, where this compound induced QT interval prolongation in a dose-dependent manner (Xie et al., 2015).

  • Apoptosis in Endothelial Cells : this compound can protect endothelial cells from damage caused by oxidized low-density lipoprotein (oxLDL). The study highlighted that this compound prevents apoptosis in these cells through the histone deacetylase-high mobility group box-1 (HDAC3-HMGB1) pathway (Bai et al., 2017).

  • Metabolism in Liver : Research on the metabolism of this compound in human liver microsomes revealed the involvement of various cytochrome P450 enzymes. The study identified multiple metabolites and indicated that CYP3A4 and CYP3A5 play a significant role in this compound metabolism (Ye et al., 2011).

  • Neuroprotective Effects : this compound demonstrates protective effects against ketamine-induced neuronal injury in neonatal rat brains, possibly involving the PI3K/Akt/Bcl-2 pathway (Liu et al., 2021).

  • Neuromuscular Blockade : The compound has been shown to block nerve action potentials in phrenic nerve-diaphragm muscles of mice, leading to neuromuscular blockade. This effect is primarily due to its action on reducing evoked quantal release in nerves (Muroi et al., 1990).

  • Protection against Oxidative Stress : In cardiac myocytes, this compound has shown protective effects against apoptosis induced by oxidative stress. It modulates key signaling pathways like MAPK, NF-κB, and caspase pathways (Li et al., 2012).

Safety and Hazards

Hypaconitine is fatal if swallowed or inhaled . It’s advised to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . It should be handled with personal protective equipment and stored locked up .

Future Directions

The process needs to be developed on secondary metabolite recovery, mass-scale propagation methods, and agro-technologies for maintaining the quality of products . More research is also needed to validate the traditional therapeutic uses of Hypaconitine .

Biochemical Analysis

Biochemical Properties

HC interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit nerve stimulation-evoked contractions in isolated mouse phrenic nerve-diaphragm muscle preparations .

Cellular Effects

HC has been shown to have protective effects on H9c2 cells under oxygen and glucose deprivation (OGD)-induced injury . It reduces the releases of lactate dehydrogenase (LDH), creatine kinase-myocardial band isoenzyme (CK-MB), and aspartate transaminase (AST) from the cultured supernatant of H9c2 cells .

Molecular Mechanism

The molecular mechanism of HC involves the regulation of protein expression associated with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . It has been shown to up-regulate the expression of fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor A (VEGFA) proteins, while attenuating endothelial nitric oxide synthase (eNOS) protein expression .

Temporal Effects in Laboratory Settings

It has been observed that HC can significantly improve the pathology and morphology of the nucleus and ultrastructure of H9c2 cells under OGD .

Metabolic Pathways

The metabolic pathways of HC involve the modulation of lipid levels and metabolic pathways . HC treatment has been shown to down-regulate serum isonicotinic acid, phosphatidylcholine, cardiolipin, estrogen glucuronide, and glycocholic acid, and up-regulate serum sphingosine and deoxycholic acid in CHF rats .

Transport and Distribution

HC is transported across MDCK-MDR1 cells, a model for drug transport and distribution . The transport of HC is mediated by key uptake transporters including hOATP1B1, 1B3, hOCT1 and hOAT3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hypaconitine involves several steps, including protection, oxidation, reduction, and cyclization reactions.", "Starting Materials": [ "Benzoyl chloride", "Methylamine", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Hydrochloric acid", "Acetone", "Sodium carbonate", "Palladium on carbon" ], "Reaction": [ "Protection of the hydroxyl group with benzoyl chloride and sodium hydroxide", "Oxidation of the protected alcohol to the ketone with sodium periodate", "Reduction of the ketone to the alcohol with sodium borohydride", "Protection of the secondary amine with acetic anhydride and acetic acid", "Cyclization of the protected amine and alcohol with hydrochloric acid and methanol", "Removal of the benzoyl protecting group with sodium carbonate and methanol", "Reduction of the nitro group to the amine with palladium on carbon and hydrogen gas", "Deprotection of the secondary amine with acetic acid and acetone" ] }

CAS RN

6900-87-4

Molecular Formula

C33H45NO10

Molecular Weight

615.7 g/mol

IUPAC Name

[(1S,5R,8R,13S)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1

InChI Key

FIDOCHXHMJHKRW-XABIWAOFSA-N

Isomeric SMILES

CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC[C@@]7(C5C(C2C6N(C7)C)OC)COC)OC

SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC

Canonical SMILES

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

71402-59-0 (hydrobromide)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Hypaconitine

Origin of Product

United States

Q & A

Q1: How does hypaconitine exert its effects on cells?

A1: this compound primarily acts by targeting voltage-gated sodium channels (VGSCs) on cell membranes. [, , ] It binds to these channels, preventing them from closing properly, leading to an influx of sodium ions into the cell. [] This disrupts the cell's normal electrical activity, ultimately impacting a variety of cellular processes, especially in excitable cells like neurons and cardiac myocytes.

Q2: What are the downstream consequences of this compound's interaction with VGSCs?

A2: The persistent activation of VGSCs by this compound leads to a cascade of effects, including:

  • Increased intracellular calcium: this compound elevates cytosolic calcium levels by promoting calcium influx through store-operated calcium channels and inducing calcium release from the endoplasmic reticulum. [, ]
  • Cytotoxicity: The sustained increase in intracellular calcium contributes to cell death, potentially through apoptosis. [, , ]
  • Cardiovascular effects: this compound can induce arrhythmias and other cardiovascular disturbances due to its impact on cardiac myocyte function. [, ]
  • Neurological effects: By affecting neuronal signaling, this compound can cause both analgesic effects and neurotoxicity, depending on the dose and exposure duration. [, ]

Q3: Can this compound influence cell signaling pathways?

A3: Research suggests that this compound can modulate specific signaling pathways:

  • PI3K/Akt/Bcl-2 pathway: In neonatal rat brains, this compound demonstrated a protective effect against ketamine-induced neuronal injury by activating the PI3K/Akt/Bcl-2 pathway, promoting cell survival and inhibiting apoptosis. []
  • Histone deacetylase-high mobility group box-1 (HDAC-HMGB1) pathway: this compound has been shown to increase HDAC3 expression, which subsequently reduces HMGB1 release. This modulation of the HDAC-HMGB1 pathway contributes to its anti-apoptotic effect on endothelial cells. []

Q4: How does the combination of this compound with other herbs impact its effects?

A4: Traditional Chinese medicine often combines this compound-containing herbs like Aconitum carmichaelii (Fuzi) with other herbs to reduce toxicity and enhance efficacy. Studies have demonstrated that:

  • Liquiritin and Glycyrrhetinic acid: Co-administration of this compound with these compounds from Glycyrrhizae Radix (Gancao) reduced oxidative stress and apoptosis in myocardial cells. []
  • Glycyrrhizae Radix: Pre-treatment with Glycyrrhizae Radix enhanced the hepatic metabolism of this compound in rats, potentially explaining the reduced toxicity observed in traditional formulations. []
  • Paeoniflorin and Albiflorin: These compounds from Radix Paeoniae Alba increased the efflux of aconitine and this compound from cells by upregulating P-glycoprotein (P-gp) expression, which could impact their absorption and distribution. []

Q5: Does long-time decoction affect the toxicity and composition of Hei-Shun-Pian (Hsp), a processed form of Aconitum carmichaelii?

A5: Research indicates that long-time decoction significantly alters the chemical profile of Hsp:

  • Reduction in toxic alkaloids: Decoction times of 120 minutes significantly reduced the concentrations of aconitine, mesaconitine, and this compound, contributing to decreased toxicity. []
  • Increase in non-toxic alkaloids: Prolonged decoction increased the levels of benzoylaconitine, benzoylmesaconitine, and benzoylthis compound, which exhibited beneficial effects in osteoarthritis models. []

Q6: How does the route of administration influence the pharmacokinetics of this compound?

A6: Studies comparing oral and intravenous administration of this compound reveal significant differences in its pharmacokinetic parameters, suggesting that absorption and first-pass metabolism play crucial roles in its bioavailability.

Q7: Are there sex-based differences in the pharmacokinetics of this compound?

A7: Research on rats administered Zhenwu Tang, a traditional Chinese medicine containing this compound, revealed significant sex-based differences in the pharmacokinetics of this compound. Specifically, female rats exhibited higher Cmax and AUC0-∞ values compared to male rats, suggesting increased bioavailability in females. []

Q8: How does co-administration with other herbs impact the pharmacokinetics of this compound?

A8: Combining Radix Aconiti Lateralis with other herbs in decoctions can significantly alter the pharmacokinetic profiles of its active alkaloids, including this compound:

  • Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle: Co-administration resulted in delayed Tmax and prolonged mean residence time (MRT) compared to Radix Aconiti Lateralis alone. []
  • Sini decoction (containing Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle and Rhizoma Zingiberis): While Tmax was delayed, MRT was shorter compared to Radix Aconiti Lateralis alone. []

Q9: What are the main safety concerns associated with this compound?

A9: this compound is a highly toxic compound, and its use is associated with several safety concerns:

  • Neurotoxicity: this compound can induce neurological symptoms such as paresthesia, paralysis, and seizures. [, , ]
  • Narrow therapeutic index: The therapeutic window between efficacy and toxicity is narrow, increasing the risk of adverse events. [, ]

Q10: How can the toxicity of this compound be mitigated?

A10: Traditional processing methods, such as long-time decoction and combination with other herbs, have been employed to reduce this compound's toxicity. [, , , ]

Q11: What analytical techniques are used to quantify this compound?

A11: Various analytical methods have been developed to accurately quantify this compound in biological samples and herbal preparations, including:

  • High-performance liquid chromatography (HPLC) [, , , , , , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS) [, , , , , , ]
  • Ultra-performance liquid chromatography (UPLC) [, ]

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